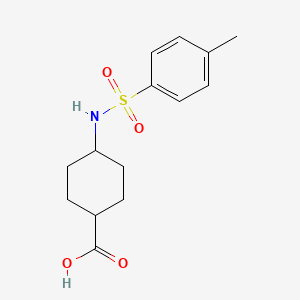

4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid

説明

4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid is a sulfonamide derivative of tranexamic acid, characterized by a cyclohexane ring in a chair conformation and functionalized with a toluenesulfonylamino group at the 4-position . It is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing compounds with neuropeptide Y (NPY) Y5 receptor antagonistic activity, as highlighted in patent literature . Its synthesis involves coupling reactions between cyclohexanecarboxylic acid derivatives and sulfonyl chlorides, followed by oxidation and hydrolysis steps .

特性

IUPAC Name |

4-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-3,8-9,11-12,15H,4-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHCQZVVYAPDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007708 | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314042-69-8, 87640-25-3 | |

| Record name | 4-[[(4-Methylphenyl)sulfonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314042-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC258357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(4-Methylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 314042-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonamide, which is then purified and characterized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

化学反応の分析

Sulfonamide Group

Carboxylic Acid Group

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | ROH, H₂SO₄ or DCC | Cyclohexanecarboxylate esters |

| Amidation | SOCl₂ → RNH₂ | Cyclohexanecarboxamides |

| Salt Formation | NaOH or KOH | Sodium/potassium salts |

Stereochemical Transformations

The cyclohexane ring exhibits conformational flexibility, enabling stereoselective reactions:

-

Epimerization : Base treatment (e.g., NaOH in methanol) induces cis-trans isomerization at the cyclohexane ring, critical for optimizing drug stereochemistry .

-

Resolution : Chiral chromatography separates enantiomers, with the trans isomer showing higher biological activity in NPYY5 receptor antagonism studies .

Biological Interactions

-

Enzyme inhibition : The sulfonamide group chelates metal ions in enzyme active sites (e.g., carbonic anhydrase), though specific inhibition data for this compound remain understudied .

-

Antibacterial activity : Analogous sulfonamides exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing SO₂ and CO₂.

-

Photolysis : UV exposure (254 nm) cleaves the sulfonamide bond, forming cyclohexanecarboxylic acid and toluenesulfonic acid.

Comparative Reactivity

| Feature | 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid | Sulfanilamide |

|---|---|---|

| Sulfonamide reactivity | Lower due to steric hindrance from cyclohexane | Higher (planar structure) |

| Acid strength | pKa ≈ 3.1 (carboxylic acid) | pKa ≈ 10.4 (sulfonamide) |

| Biological half-life | 4–6 hrs (estimated) | 8–10 hrs |

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₉NO₄S

- Molecular Weight : 297.37 g/mol

- IUPAC Name : 4-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid

The compound features a cyclohexane ring substituted with both a carboxylic acid group and a toluene-4-sulfonylamino group, which contributes to its unique reactivity and interaction with biological targets.

Medicinal Chemistry

One of the primary applications of 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid lies in its role as a building block for synthesizing more complex molecules. It is particularly valuable in the design of pharmaceuticals due to its ability to form sulfonamide derivatives, which are known for their diverse biological activities.

- Synthesis of Sulfonamides : The compound can be utilized to prepare sulfonamide derivatives from amines, enhancing the library of potential drug candidates.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an inhibitor of various enzymes, particularly lipoxygenase enzymes involved in inflammatory processes. This application is crucial for developing anti-inflammatory drugs.

- Mechanism of Action : The sulfonamide group mimics p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, allowing it to inhibit bacterial growth effectively .

Antimicrobial Activity

Recent studies have demonstrated that 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound shows effective inhibition against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promising results in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing sulfonamide derivatives from 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid demonstrated its efficacy as an enzyme inhibitor. The synthesized compounds were evaluated for their ability to inhibit lipoxygenase enzymes, showing significant promise for developing anti-inflammatory agents.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties of this compound were assessed against various bacterial strains. The study established MIC values through serial dilution methods, confirming its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the sulfonamide group could enhance antibacterial activity.

作用機序

The mechanism of action of 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s overall efficacy .

類似化合物との比較

4-((4-Methoxybenzenesulfonamido)methyl)cyclohexanecarboxylic Acid

- Substituent : 4-Methoxybenzenesulfonamido group.

- Crystal structures confirm a chair conformation for the cyclohexane ring, similar to the target compound .

Tranexamic Acid (trans-4-(Aminomethyl)cyclohexanecarboxylic Acid)

- Substituent: Aminomethyl group.

- Properties: Lacks the sulfonamide group, resulting in zwitterionic behavior and high aqueous solubility. Known for antifibrinolytic activity .

- Key Difference : The absence of the sulfonyl moiety reduces metal-binding capacity but enhances clinical utility in hemorrhage control.

4-(Trifluoromethyl)cyclohexanecarboxylic Acid

trans-4-(Phenoxymethyl)cyclohexanecarboxylic Acid

- Substituent: Phenoxymethyl group.

- Properties: The aromatic phenoxy group introduces π-π stacking interactions, influencing crystal packing. Bond lengths (avg. 1.517 Å) and ring angles (110.9°) align with other cyclohexane derivatives .

Physicochemical and Crystallographic Comparisons

Hydrogen Bonding and Crystal Packing

- Target Compound : The sulfonamide group participates in N–H···O and O–H···O hydrogen bonds, stabilizing crystal lattices .

- Methoxy Analog : Methoxy oxygen acts as an H-bond acceptor, creating distinct packing motifs compared to toluene-sulfonyl .

- Phenoxymethyl Derivative: Phenoxy groups facilitate π-π interactions, leading to layered crystal structures .

Table: Substituent Impact on Properties

| Compound | Substituent | LogP (Estimated) | Hydrogen-Bond Donors/Acceptors |

|---|---|---|---|

| 4-(Toluene-4-sulfonylamino)-... | Toluene-sulfonylamino | ~2.1 | 3 donors, 4 acceptors |

| 4-Methoxybenzenesulfonamido derivative | 4-Methoxybenzenesulfonamido | ~1.8 | 3 donors, 5 acceptors |

| Tranexamic Acid | Aminomethyl | ~-0.5 | 2 donors, 3 acceptors |

| 4-Trifluoromethyl derivative | CF₃ | ~3.0 | 1 donor, 2 acceptors |

生物活性

Overview

4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects.

Chemical Structure

The structural formula of 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid exhibits significant antimicrobial properties . The Minimum Inhibitory Concentration (MIC) values were established through serial dilution methods, showing effective inhibition against various bacterial strains. For example, in one study, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding MIC values of 32 µg/mL and 64 µg/mL, respectively .

Table 1: Antimicrobial Activity of 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic Acid

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promising results in anti-inflammatory assays . It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential mechanism for its anti-inflammatory effects .

The biological activity of 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid can be attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. This structural similarity allows it to inhibit bacterial growth effectively.

Case Studies

- Antibacterial Efficacy Study : A recent investigation assessed the antibacterial efficacy of various sulfonamide derivatives, including 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid. The study concluded that this compound exhibited superior activity compared to traditional antibiotics like ampicillin, particularly against resistant strains of bacteria .

- In Vivo Anti-inflammatory Study : An animal model study evaluated the anti-inflammatory effects of the compound in carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema size compared to the control group, supporting its potential therapeutic application in inflammatory conditions.

Q & A

Q. What synthetic routes are effective for preparing 4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid, and how can purity be optimized?

Methodological Answer:

- Sulfonamide Formation: React cyclohexanecarboxylic acid derivatives (e.g., 4-aminocyclohexanecarboxylic acid) with p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Monitor reaction completion via TLC or HPLC .

- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >98% purity. Validate purity via HPLC with UV detection at 254 nm .

- Analogs Reference: Similar protocols are employed for 4-(4-chlorophenyl)cyclohexanecarboxylic acid (CAS 95233-37-7), where sulfonation steps are critical for yield optimization .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

Methodological Answer:

- Solubility Profiling: Conduct shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Measure saturation solubility via UV-Vis spectroscopy or HPLC .

- Stability Testing: Perform accelerated degradation studies under thermal (40–60°C), oxidative (H₂O₂), and photolytic conditions. Monitor decomposition products using LC-MS (e.g., m/z fragmentation patterns) .

Q. What spectroscopic techniques are suitable for structural confirmation?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm sulfonamide (-SO₂NH-) and cyclohexane ring proton environments. Compare with analogs like Tranexamic acid (CAS 1197-18-8) for cyclohexane-carboxylic acid resonance validation .

- FT-IR: Identify key functional groups: sulfonyl (asymmetric S=O stretch ~1350 cm⁻¹), carboxylic acid (O-H stretch ~2500–3300 cm⁻¹), and amide N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., ethanol/water). Use SHELXL for refinement, focusing on sulfonamide torsion angles and cyclohexane chair/boat conformations. Compare with structures like cis-4-hydroxycyclohexanecarboxylic acid (CAS 3685-22-1) for ring conformation benchmarks .

- Data Contradictions: If NMR suggests multiple conformers, SCXRD can resolve dynamic disorder or confirm dominant conformers in the solid state .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Validation: Standardize in vitro models (e.g., enzyme inhibition assays) using positive controls like Tranexamic acid (anti-fibrinolytic activity reference). Ensure consistent buffer ionic strength and temperature .

- SAR Analysis: Compare activity with analogs (e.g., 4-(4-chlorophenyl)cyclohexanecarboxylic acid) to identify critical functional groups. Use molecular docking to predict sulfonamide interactions with target proteins (e.g., plasminogen) .

Q. How can computational methods predict metabolic pathways or toxicity?

Methodological Answer:

- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., sulfonamide hydrolysis, cyclohexane oxidation). Validate with experimental microsomal stability assays (human liver microsomes, LC-MS analysis) .

- Toxicity Profiling: Employ ToxTree or Derek Nexus to flag structural alerts (e.g., sulfonamide hypersensitivity). Cross-reference with Safety Data Sheets (SDS) of related compounds like p-toluenesulfonic acid (skin/eye irritation risks) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization: Transition from batch to flow chemistry for sulfonamide coupling to improve reproducibility. Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) .

- Impurity Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor intermediate formation and minimize by-products like toluenesulfonic acid derivatives .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s melting point or spectral data?

Methodological Answer:

- Inter-laboratory Calibration: Cross-validate DSC melting points (e.g., 252–262°C for analogs like CAS 49708-81-8) using certified reference materials .

- Spectral Reproducibility: Share raw NMR/FTR data via repositories (e.g., Zenodo) to compare peak assignments. For example, cyclohexane ring proton splitting patterns may vary with solvent deuteration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。